molecular formula C17H21N3O6 B1620300 N-[(benzyloxy)carbonyl]glycylglycylproline CAS No. 3434-75-1

N-[(benzyloxy)carbonyl]glycylglycylproline

Cat. No. B1620300
CAS RN: 3434-75-1
M. Wt: 363.4 g/mol
InChI Key: XUTXYIPELQWGLP-UHFFFAOYSA-N
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Description

“N-[(benzyloxy)carbonyl]glycylglycylproline” is a derivative of glycine . It’s a complex organic compound that falls under the category of dipeptides .

Scientific Research Applications

Flavor Chemistry and Food Science

  • Flavor Generation : Compounds similar to N-[(benzyloxy)carbonyl]glycylglycylproline play crucial roles in the Maillard reaction, which is fundamental in flavor generation in foods. These reactions involve interactions between amino acids and reducing sugars, leading to the formation of aroma and color compounds, highlighting the importance of these chemical processes in culinary science and flavor chemistry (Wang & Ho, 2012).

Biomedical Research

  • Glycation and AGE Formation : Glycation, the non-enzymatic addition of carbonyl groups to amino groups on proteins, results in advanced glycation end products (AGEs), which are associated with various diseases. Studies show that certain peptides and compounds can act as scavengers or inhibitors of AGE formation, indicating potential therapeutic applications in managing diseases related to glycation, such as diabetes and its complications (Ashraf et al., 2015).

Chemical Synthesis

  • Peptide Synthesis : Research on synthetic peptides derived from glycine, L-proline, and L-hydroxyproline, which are structurally related to N-[(benzyloxy)carbonyl]glycylglycylproline, demonstrates their utility as substrates for enzymatic reactions, including those involving collagenase. This underscores the relevance of these peptides in studying enzymatic selectivity and activity, potentially applicable in therapeutic enzyme development (Poroshin et al., 1960).

properties

IUPAC Name

1-[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c21-14(9-19-17(25)26-11-12-5-2-1-3-6-12)18-10-15(22)20-8-4-7-13(20)16(23)24/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTXYIPELQWGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305114
Record name N-[(Benzyloxy)carbonyl]glycylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3434-75-1
Record name NSC169158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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